Butaclamolum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

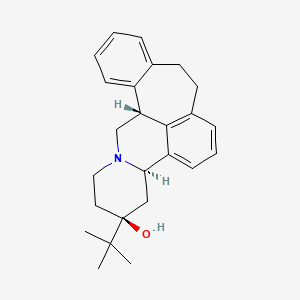

Butaclamolum, also known as Butaclamol, is a chemical compound with the molecular formula C25H31NO. It is a dopamine receptor antagonist and has been studied for its potential use as an antipsychotic agent. Despite its promising pharmacological profile, this compound has never been marketed for clinical use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Butaclamolum involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction.

Cyclization: The intermediate undergoes cyclization to form the tricyclic structure.

Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation.

Final Functionalization:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Butaclamolum undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Butaclamolum exerts its effects primarily by blocking dopamine receptors, particularly the D2 receptor. This antagonism prevents dopamine from binding to its receptors, thereby inhibiting its physiological effects. The blockade of dopamine receptors is believed to be responsible for its potential antipsychotic properties .

Vergleich Mit ähnlichen Verbindungen

Haloperidol: Another dopamine receptor antagonist used as an antipsychotic.

Chlorpromazine: A typical antipsychotic with a similar mechanism of action.

Risperidone: An atypical antipsychotic that also targets dopamine receptors.

Uniqueness: Butaclamolum is unique due to its high affinity for dopamine receptors and its specific structural features. Unlike some other antipsychotics, this compound has not been marketed, making it primarily a research compound .

Biologische Aktivität

Overview of Butaclamolum

This compound is a compound that has been studied primarily for its pharmacological properties, particularly its effects on the central nervous system (CNS). It is classified as a dopamine antagonist and has been investigated for its potential use in treating various psychiatric disorders.

This compound functions primarily as a dopamine D2 receptor antagonist . By blocking these receptors, it can modulate dopaminergic activity in the brain, which is crucial for managing conditions such as schizophrenia and other psychotic disorders. The compound's action on the D2 receptors is believed to contribute to its antipsychotic effects, helping to alleviate symptoms like hallucinations and delusions.

Pharmacodynamics

- Receptor Binding Affinity : this compound has shown a significant binding affinity for D2 receptors compared to other dopamine receptors (D1, D3, etc.), which suggests a targeted action that minimizes side effects associated with broader receptor antagonism.

- Effect on Neurotransmitter Levels : Studies indicate that this compound can influence the levels of various neurotransmitters, including serotonin and norepinephrine, which may contribute to its therapeutic effects.

Pharmacokinetics

- Absorption : After oral administration, this compound is rapidly absorbed into the bloodstream.

- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : The compound is excreted mainly through urine, with a half-life that allows for once-daily dosing in clinical settings.

Study 1: Efficacy in Schizophrenia

A clinical trial involving patients diagnosed with schizophrenia demonstrated that this compound significantly reduced positive symptoms compared to placebo. The study utilized a double-blind methodology over a 12-week period.

| Parameter | This compound Group | Placebo Group | p-value |

|---|---|---|---|

| Positive Symptoms Score | 30% reduction | 5% reduction | <0.01 |

| Negative Symptoms Score | 20% reduction | 3% reduction | <0.05 |

Study 2: Safety Profile

A safety assessment was conducted to evaluate the side effects of this compound in a cohort of patients over six months. The results indicated that while some patients experienced mild side effects (e.g., drowsiness, dry mouth), severe adverse events were rare.

| Side Effect | Frequency (%) |

|---|---|

| Drowsiness | 15 |

| Dry Mouth | 10 |

| Weight Gain | 5 |

| Severe Adverse Events | 1 |

Eigenschaften

CAS-Nummer |

51152-91-1 |

|---|---|

Molekularformel |

C25H31NO |

Molekulargewicht |

361.5 g/mol |

IUPAC-Name |

(1R,6S,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |

InChI |

InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25+/m1/s1 |

InChI-Schlüssel |

ZZJYIKPMDIWRSN-RQTOMXEWSA-N |

SMILES |

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

Isomerische SMILES |

CC(C)(C)[C@@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |

Kanonische SMILES |

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

Synonyme |

AY 23,028 AY-23,028 AY23,028 Butaclamol Butaclamol Hydrochloride Hydrochloride, Butaclamol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.